molecular formula C32H41N5O3 B3002734 2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1331135-04-6

2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B3002734
CAS RN: 1331135-04-6
M. Wt: 543.712
InChI Key: MJAVGJNNBMUEME-UHFFFAOYSA-N
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Description

2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C32H41N5O3 and its molecular weight is 543.712. The purity is usually 95%.
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Scientific Research Applications

Hydrolytic Metalloenzyme Models

Research by Takagi et al. (1991) explored the activation of hydroxyl groups in N-alkyl-2-(hydroxymethyl)imidazole ligands, which are structurally related to the compound . This study, focusing on micellar effects and complexation with Cu2+, contributes to the understanding of hydrolytic metalloenzymes, which are crucial in biological catalysis and drug design (Takagi, Ogino, Tanaka, Machiya, Kashihara, & Yoshida, 1991).

Formation of Novel Tricyclic Imidazoles

Mitsuhashi et al. (1982) investigated reactions involving 4,5-dicyanoimidazoles, leading to the formation of novel tricyclic imidazole compounds. Such research is significant in creating new chemical entities with potential applications in pharmaceuticals and materials science (Mitsuhashi, Takahashi, Kawahara, Ikeru, & Tanaka, 1982).

Novel Spiro-linked and Imidazoline Derivatives

Klásek et al. (2010) focused on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the synthesis of novel spiro-linked imidazolidine-oxindoles and imidazoline-2-thiones. This research opens avenues in synthesizing complex organic compounds with potential medicinal or material applications (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Applications in Supramolecular Chemistry

A review by Kravchenko, Baranov, and Gazieva (2018) on the synthesis of glycolurils and their analogues, which are structurally related to the queried compound, highlights their widespread applications, including in supramolecular chemistry. This area of research is essential for the development of novel materials and drug delivery systems (Kravchenko, Baranov, & Gazieva, 2018).

Host for Anions in Structural Chemistry

Nath and Baruah (2012) explored imidazole-containing bisphenols as versatile hosts for anions. Such studies are pivotal in understanding molecular interactions and designing host-guest systems in structural chemistry (Nath & Baruah, 2012).

Molecular Rearrangement and New Derivative Synthesis

Klásek, Lyčka, and Holčapek (2007) investigated the molecular rearrangement of certain imidazole derivatives, leading to novel indole and imidazolinone derivatives. This research is vital for organic synthesis and the development of new chemical entities (Klásek, Lyčka, & Holčapek, 2007).

Green Synthesis in Organic Chemistry

Bouzayani et al. (2018) demonstrated the green synthesis of chiral imidazo[2,1-a]isoindole-2,5-dione derivatives. Such methodologies are crucial in developing sustainable and environmentally friendly synthesis processes (Bouzayani, Kraїem, Marque, Kacem, Carlin-Sinclair, Marrot, & Hassine, 2018).

properties

CAS RN

1331135-04-6

Molecular Formula

C32H41N5O3

Molecular Weight

543.712

IUPAC Name

2-dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C32H41N5O3/c1-3-4-5-6-7-8-9-10-11-15-22-37-30(38)28-29(34(2)32(37)39)33-31-35(23-24-36(28)31)25-18-20-27(21-19-25)40-26-16-13-12-14-17-26/h12-14,16-21H,3-11,15,22-24H2,1-2H3

InChI Key

MJAVGJNNBMUEME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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